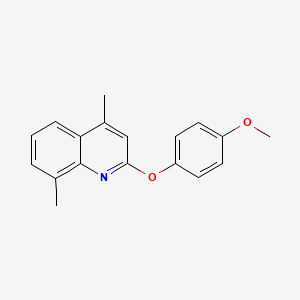

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

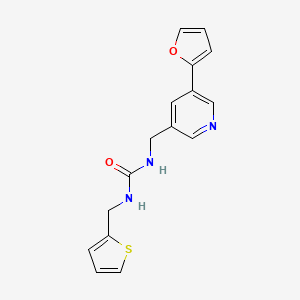

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline is a chemical compound that has gained significant attention in recent times due to its potential applications in scientific research. This compound is also known as 4,8-dimethyl-2-(4-methoxyphenoxy)quinoline or DMQ. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. DMQ has been extensively studied for its biological properties, and it has shown promising results in various research fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline has shown promise as an anticancer agent. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was identified as a potent inducer of apoptosis with excellent blood-brain barrier penetration and high efficacy in cancer models (Sirisoma et al., 2009).

Pharmaceutical Applications

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline has been used in the development of small ABCB1 inhibitors, highlighting its potential in pharmaceutical applications (Colabufo et al., 2008).

Analytical Chemistry

In analytical chemistry, this compound has been employed as an injection marker in high-speed logD assays, demonstrating its utility in improving the accuracy and efficiency of chemical analyses (Nishimura et al., 2009).

Photobehavior Research

The photobehavior of mixed nπ*/ππ* triplets, involving compounds like 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline, has been studied for insights into solvent-dependent hydrogen abstraction and reequilibration upon protein binding (Jornet et al., 2011).

Drug Development

Its use in the design and synthesis of 2-phenylquinolin-4-ones (2-PQs) as antitumor agents reflects its significance in drug development. These compounds have shown significant inhibitory activity against various tumor cell lines (Chou et al., 2010).

Antileishmanial Drug Metabolism

Studying the metabolism of related 8-aminoquinoline compounds in rat liver microsomes has implications for antileishmanial drug development, with 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline serving as a structural analog (Theoharides et al., 1985).

Alzheimer's Disease Treatment

The family of 2-substituted 8HQs, including 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline, has been explored for Alzheimer's disease treatment due to their ability to complex with metal ions and interact with amyloid-β peptide (Kenche et al., 2013).

Molecular Docking Studies

This compound has been involved in molecular docking studies for understanding its interaction with various protein receptors, which is crucial for drug design and discovery (Nair et al., 2014).

Fluorescent Sensor Development

It has been used in the development of fluorescent sensors for zinc ion detection, which has applications in cell imaging studies, indicating its relevance in biochemical research (Pradhan et al., 2015).

Thermochemical Studies

Thermochemical studies involving this compound have provided insights into the effects of inter- and intramolecular hydrogen bonds, which is crucial for understanding the behavior of organic compounds (Varfolomeev et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds like 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been found to target dihydrofolate reductase in humans and yeast .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in a way that affects the normal functioning of the target molecules .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been found to be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)-4,8-dimethylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-5-4-6-16-13(2)11-17(19-18(12)16)21-15-9-7-14(20-3)8-10-15/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJNOIVZHRPHEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]propanenitrile](/img/structure/B2380771.png)

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)

![N-{1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl}prop-2-enamide](/img/structure/B2380777.png)

![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2380781.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)

![(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2380794.png)